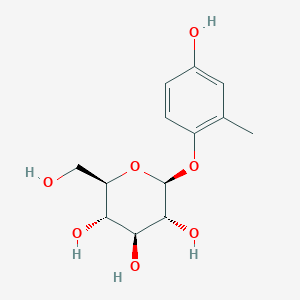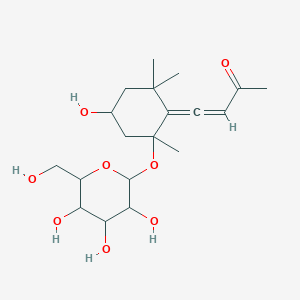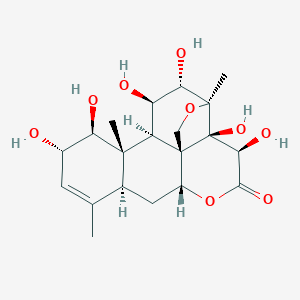![molecular formula C30H26O10 B211561 12-Acetyl-9,13,17-trihydroxy-5,10,16,21-tetramethoxy-13-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(15),2(11),3(8),4(22),5,9,16,18(23),20-nonaene-7,19-dione CAS No. 77029-83-5](/img/structure/B211561.png)
12-Acetyl-9,13,17-trihydroxy-5,10,16,21-tetramethoxy-13-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(15),2(11),3(8),4(22),5,9,16,18(23),20-nonaene-7,19-dione
Vue d'ensemble
Description
The compound “12-Acetyl-9,13,17-trihydroxy-5,10,16,21-tetramethoxy-13-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(15),2(11),3(8),4(22),5,9,16,18(23),20-nonaene-7,19-dione” is a complex organic molecule with the molecular formula C30H26O10 . It is also known by the synonyms hypocrellin A and CHEMBL4869623 .
Molecular Structure Analysis
The compound has a complex structure with multiple rings and functional groups. It includes acetyl, hydroxy, and methoxy groups. The exact mass of the molecule is 546.15259702 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 546.5 g/mol. It has 3 hydrogen bond donors and 10 hydrogen bond acceptors. The compound also has 5 rotatable bonds. Its topological polar surface area is 149 Ų .Applications De Recherche Scientifique
Synthesis and Complex Formation
- Macrocyclic Ligands Synthesis and Complex Formation : A study by Sezgin et al. (1993) described the synthesis of macrocyclic ligands, including one structurally similar to the compound . They explored the formation of complexes with various cations, indicating potential applications in coordination chemistry and catalysis Sezgin et al. (1993).
Structural Analysis and Synthesis
- Structural Analysis of Polycyclic Compounds : Jircitano et al. (1994) conducted a study on polycyclic compounds, which can provide insights into the structural properties and synthesis pathways of complex organic molecules, potentially aiding in the synthesis of the specified compound Jircitano et al. (1994).
Biogenetic-like Synthesis
- Nonenzymic Biogenetic-like Synthesis : Abrams et al. (1971) described a stereoselective synthesis approach for complex organic structures. Their methods could offer insights into the synthetic pathways for creating compounds with intricate structures, similar to the one you're interested in Abrams et al. (1971).
Novel Synthesis Methods
- Innovative Synthesis Techniques : Gray and Dreiding (1977) reported a new method for synthesizing compounds with unique fragrances, highlighting innovative approaches in the field of organic synthesis. Such methodologies could be relevant for synthesizing complex molecules like the one Gray and Dreiding (1977).
Anticancer Potential
- Anticancer Compounds from Micromonospora sp. : Sousa et al. (2012) isolated new anthracyclinones with cytotoxic properties against human colon adenocarcinoma cells. Research into similar complex compounds could offer insights into potential therapeutic applications, such as anticancer properties Sousa et al. (2012).
Solid-state Assembly and Characterization
- Solid-state Tubular Assemblies of Cyclic Compounds : Vujasinović et al. (2006) synthesized cyclic thiolactones and investigated their structures, revealing that some form tubular assemblies in the solid state. This research could be relevant for understanding the physical properties and potential applications of complex cyclic compounds Vujasinović et al. (2006).
Rearrangement Reactions
- Rearrangement Reactions in Steroids : Annen et al. (1989) studied rearrangement reactions in steroids, which could provide valuable insights into the behavior and transformation of complex compounds under different conditions Annen et al. (1989).
Propriétés
IUPAC Name |
12-acetyl-9,13,17-trihydroxy-5,10,16,21-tetramethoxy-13-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(15),2(11),3(8),4(22),5,9,16,18(23),20-nonaene-7,19-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O10/c1-10(31)25-24-22-16-11(9-30(25,2)36)28(39-5)26(34)17-12(32)7-14(37-3)19(21(16)17)20-15(38-4)8-13(33)18(23(20)22)27(35)29(24)40-6/h7-8,25,34-36H,9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANSZAOQCMTTPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C2=C3C4=C(CC1(C)O)C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hypocrellin a | |
CAS RN |
77029-83-5 | |
| Record name | 1H-Cyclohepta[ghi]perylene-5,11-dione, 1-acetyl-2,3-dihydro-2,6,12-trihydroxy-4,8,9,13-tetramethoxy-2-methyl-, (1R,2S)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



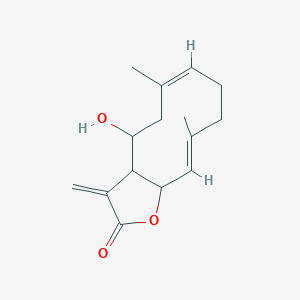
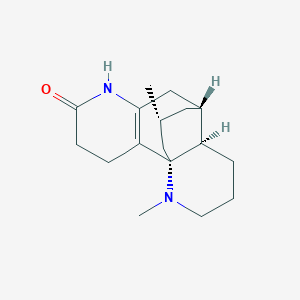
![5,7-Dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B211562.png)
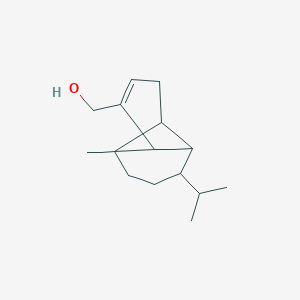
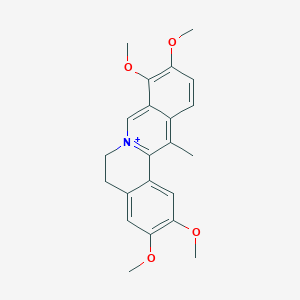
![[(2E)-6-(ethoxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B211590.png)
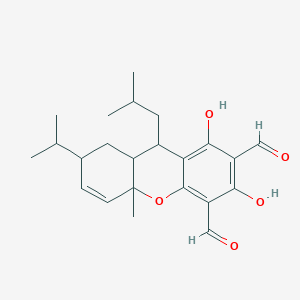
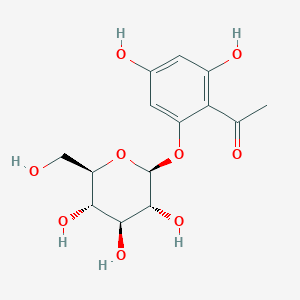
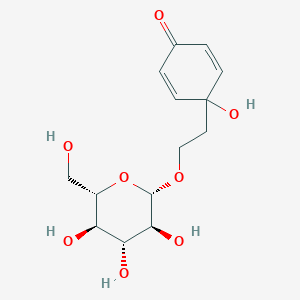
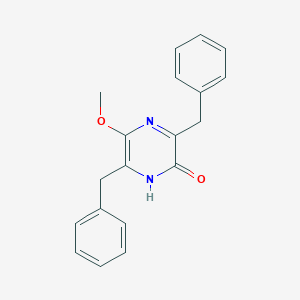
![2-[1-hydroxy-1-(5,6,14,17-tetrahydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-yl)ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one](/img/structure/B211769.png)
